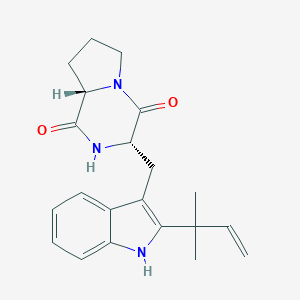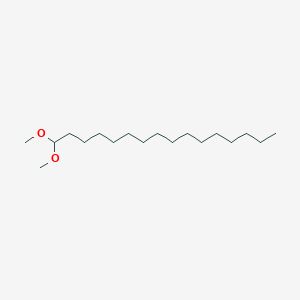
ジエチルスチルベストロールモノグルクロン酸
概要
説明
Synthesis Analysis
The biosynthetic preparation of diethylstilbestrol monoglucuronide involves the incubation of diethylstilbestrol with uridine diphospho-D-glucuronic acid in the presence of guinea pig liver microsomes, yielding a product with specific activity and an overall radiochemical yield based on UDPGA (Corbett et al., 1978).
Molecular Structure Analysis
Research on diethylstilbestrol and its derivatives has explored their molecular structures, notably the impact of structural modifications on their biochemical activity. For instance, modifications in diethylstilbestrol can significantly influence its interaction with enzymes and receptors, affecting its biological activity (Martínez-Azorín et al., 1992).
Chemical Reactions and Properties
Diethylstilbestrol undergoes various chemical reactions, including oxidation and interaction with DNA. Its oxidation by peroxidases generates free radicals, which have implications for its genotoxic activity. Additionally, diethylstilbestrol can covalently bind to DNA, a process linked to its carcinogenic potential (Ross et al., 1985).
科学的研究の応用
放射性医薬品としての応用
ジエチルスチルベストロールグルクロン酸(DESG)は、放射性医薬品としての可能性を探求されてきました。この化合物は合成され、生体内および試験管内評価のために放射性ヨウ素で標識されています。このプロセスには、グルクロン酸をDESに結合させることが含まれ、β-グルクロニダーゼ酵素を含む腫瘍細胞に特異的な誘導体が生成されます。 ヨウ素125/131で標識されたDESGの放射化学収率は90%を超え、乳がんの診断と放射性核種療法に期待が持たれます .
がん治療
DESGの母体化合物であるジエチルスチルベストロール(DES)は、天然エストロンと同様の効果を持つ合成非ステロイド性エストロゲンです。これは、特定の種類の閉経後乳がんおよび進行性前立腺がんの治療に使用されてきました。 DESGは、その特異的な標的化能力により、治療薬をがん組織に送達する能力を向上させる可能性があります .
酵素標的化
この化合物は、腫瘍細胞でしばしば過剰発現しているβ-グルクロニダーゼ酵素を標的としています。 これは、DESGを、腫瘍環境内で特異的に活性化され、全身的な副作用を軽減する酵素指向性がん療法の潜在的な候補にする可能性があります .
診断画像
高い放射化学収率と腫瘍細胞の特異的な標的化により、DESGは診断画像のための潜在的な薬剤となっています。 これは、β-グルクロニダーゼ酵素を標的とすることで、患者のがんを可視化するために使用でき、がんの進行を検出および監視するための非侵襲的な方法を提供します .
非小細胞肺がん(NSCLC)研究
研究では、DES、そして拡張してDESGが、NSCLCおよび他の癌で過剰発現しているカルシウム活性化塩化物チャネルであるANO1を阻害する可能性があることが示されています。 これは、DESGがNSCLCの新しい治療戦略の開発に適用できる可能性があることを示唆しています .
薬物代謝研究
グルクロン酸は薬物代謝において重要な役割を果たし、代謝産物は元の薬物とは大きく異なる効果を持つ可能性があります。 DESGの研究は、エストロゲン性化合物の代謝経路と潜在的な毒性または望ましくない効果に関する洞察を提供する可能性があります .
エストロゲン受容体研究
DESGは、エストラジオールとの構造的類似性から、エストロゲン受容体の結合親和性と活性化を理解するための研究に使用できます。 これは、エストロゲン受容体陽性のがんに対する標的療法の開発を促進する可能性があります .
アポトーシス誘導
研究では、DESがカスパーゼ3の活性を高め、PARP-1の切断を促進することにより、特定のがん細胞株でアポトーシスを誘導することが示されています。 DESGは、その標的化されたアプローチにより、健康な組織への害を最小限に抑えながら、腫瘍細胞で選択的にアポトーシスを誘導するために使用できる可能性があります .
作用機序
Target of Action
Diethylstilbestrol monoglucuronide, also known as Diethylstilbestrol glucuronide, is a metabolite of Diethylstilbestrol (DES), a synthetic nonsteroidal estrogen . The primary targets of this compound are the estrogen receptors located in various cells, including those in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .
Mode of Action
Diethylstilbestrol monoglucuronide, like DES, diffuses into its target cells and interacts with the estrogen receptor . This interaction triggers a series of downstream effects, including an increase in the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins. It also suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary .
Biochemical Pathways
The biochemical pathways affected by Diethylstilbestrol monoglucuronide are primarily those involving estrogen signaling . The compound’s interaction with estrogen receptors can influence various downstream effects, including the modulation of gene expression and the regulation of cellular growth and differentiation .
Pharmacokinetics
Diethylstilbestrol is rapidly metabolized and excreted following intravenous administration, with a total body clearance of 381 ml/min . Its bioavailability is very low following a duodenal dose in solution . The compound is metabolized through processes such as hydroxylation, oxidation, and glucuronidation . The metabolites, including Diethylstilbestrol monoglucuronide, are primarily excreted in urine and feces .
Result of Action
The action of Diethylstilbestrol monoglucuronide, through its parent compound DES, can have various molecular and cellular effects. For instance, DES was used in the past for a variety of indications, including pregnancy support for those with a history of recurrent miscarriage, hormone therapy for menopausal symptoms and estrogen deficiency, and treatment of prostate cancer and breast cancer . It was later found to be linked to a rare vaginal cancer in female offspring .
Action Environment
The action, efficacy, and stability of Diethylstilbestrol monoglucuronide can be influenced by various environmental factors. For example, the pH level and temperature can affect the compound’s degradation rate . Additionally, the presence of other compounds, such as taurocholate, can enhance the solubility of Diethylstilbestrol monoglucuronide, potentially influencing its action .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Diethylstilbestrol monoglucuronide interacts with various enzymes, proteins, and other biomolecules. It is extracted from homogenized beef liver by blending with acetonitrile containing triethylamine sulfate . An alkaline solution saturated with sodium chloride extracts Diethylstilbestrol and Diethylstilbestrol monoglucuronide from the acetonitrile .
Cellular Effects
Diethylstilbestrol monoglucuronide has significant effects on various types of cells and cellular processes. For instance, it has been observed that 125 I-Diethylstilbestrol monoglucuronide has higher incorporation percentages than 125 I-Diethylstilbestrol on MCF-7 cells . This suggests that Diethylstilbestrol monoglucuronide may have a more pronounced effect on certain cell types.
Molecular Mechanism
The mechanism of action of Diethylstilbestrol monoglucuronide is complex and involves several steps. It is known that Diethylstilbestrol, the parent compound, mimics the effects of the natural female hormone, estrogen . It interacts with a protein receptor, the estrogen receptor, in target cells including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .
Temporal Effects in Laboratory Settings
Studies on Diethylstilbestrol, the parent compound, have shown that it is rapidly metabolized and excreted, having a total body clearance of 381 ml/min .
Dosage Effects in Animal Models
Studies on Diethylstilbestrol, the parent compound, have shown that it is used in the treatment of prostate cancer and to prevent miscarriage or premature delivery in pregnant animals .
Metabolic Pathways
Diethylstilbestrol monoglucuronide is involved in the glucuronidation metabolic pathway . Glucuronides play an important role in the metabolism of new drugs, as metabolites might have toxic or other undesirable effects completely different from those of the original drug .
Transport and Distribution
Studies on Diethylstilbestrol, the parent compound, have shown that it is well-absorbed from the gastrointestinal tract .
Subcellular Localization
Studies on Diethylstilbestrol, the parent compound, have shown that it is expressed in the endoplasmic reticulum and nuclear envelope .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O8/c1-3-17(13-5-9-15(25)10-6-13)18(4-2)14-7-11-16(12-8-14)31-24-21(28)19(26)20(27)22(32-24)23(29)30/h5-12,19-22,24-28H,3-4H2,1-2H3,(H,29,30)/b18-17+/t19-,20-,21+,22-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMPVHCKUXKZAV-PDSLVOJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297869 | |
| Record name | Diethylstilbestrol monoglucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2408-40-4 | |
| Record name | Diethylstilbestrol monoglucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2408-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylstilbestrol monoglucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002408404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylstilbestrol monoglucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-4-[1-ethyl-2-(4-hydroxyphenyl)but-1-enyl]phenyl-β-D-glucopyranosiduronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLSTILBESTROL MONOGLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCS07E193J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)









